5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 941872-72-6
VCID: VC4230916
InChI: InChI=1S/C19H18ClN3O5/c1-28-17-11-13(6-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
SMILES: COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O
Molecular Formula: C19H18ClN3O5
Molecular Weight: 403.82

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

CAS No.: 941872-72-6

Cat. No.: VC4230916

Molecular Formula: C19H18ClN3O5

Molecular Weight: 403.82

* For research use only. Not for human or veterinary use.

5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide - 941872-72-6

Specification

CAS No. 941872-72-6
Molecular Formula C19H18ClN3O5
Molecular Weight 403.82
IUPAC Name 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Standard InChI InChI=1S/C19H18ClN3O5/c1-28-17-11-13(6-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Standard InChI Key DEFOCZBYZUXDKO-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O

Introduction

5-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a complex organic compound that has garnered attention in various scientific domains due to its unique chemical structure and potential applications. This compound is characterized by its nitro group, which can undergo reduction, and its piperidine ring, which contributes to its biological activity.

Synthesis and Chemical Reactions

The synthesis of 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide involves several key steps, including the formation of the benzamide core and the introduction of the nitro and chloro substituents. The nitro group can undergo reduction to form an amine, which may be further modified.

Reaction TypeDescription
ReductionNitro group can be reduced to an amine
Other ReactionsVarious modifications possible based on the functional groups present

Biological Activity and Applications

The biological activity of 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is primarily associated with its role as an inhibitor of specific enzymes. This compound may have applications in pharmaceutical research due to its potential to modulate biological pathways.

Application AreaPotential Use
Pharmaceutical ResearchEnzyme inhibition

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